Target Selectivity: SW044248 is >270-fold More Selective for Top1 over Top2 than Canonical Inhibitors
In recombinant enzymatic assays, SW044248 exhibits high selectivity for Top1 (IC50 = 0.37 μM) with negligible activity against Top2 (IC50 > 100 μM), resulting in a selectivity index of >270-fold [1]. In contrast, the canonical Top1 inhibitor camptothecin does not exhibit such pronounced target selectivity and is known to induce Top2-mediated DNA damage at higher concentrations [2]. This differential selectivity is critical for experiments requiring specific Top1 inhibition without confounding Top2 effects.
| Evidence Dimension | Top1 vs. Top2 selectivity |
|---|---|
| Target Compound Data | Top1 IC50 = 0.37 μM; Top2 IC50 > 100 μM |
| Comparator Or Baseline | Camptothecin: Top1 IC50 ~1-10 μM; Top2 IC50 not specified but known to induce Top2 damage at higher doses [2] |
| Quantified Difference | >270-fold selectivity for Top1 |
| Conditions | Recombinant human Top1 and Top2 enzymatic assays in vitro |
Why This Matters
This high selectivity ensures that observed biological effects are specifically attributable to Top1 inhibition, reducing experimental noise from off-target Top2 activity.
- [1] InvivoChem. SW044248 Product Datasheet. Biological Activity Section. View Source
- [2] Pommier Y. Topoisomerase I inhibitors: camptothecins and beyond. Nat Rev Cancer. 2006 Oct;6(10):789-802. View Source
